5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide
Overview
Description
Synthesis Analysis
DEPMPO is synthesized through a two-step process, starting with the hydrolysis of the diethoxyphosphoryl moiety of DEPMPO to form its acid analogue, followed by reactions with carbon- and oxygen-centered radicals. This synthesis process allows for the generation of DEPMPO in a controlled and efficient manner, making it accessible for research purposes (Clément et al., 2001).
Molecular Structure Analysis
The molecular structure of DEPMPO plays a crucial role in its spin-trapping capabilities. Its phosphonate group is responsible for its enhanced stability and reactivity towards radicals, particularly superoxide radicals. The structural analysis reveals that DEPMPO's ability to trap radicals efficiently is partly due to the phosphonate group, which helps in preserving ATP levels during ischemia, thus reducing the potency of cardiac tissue to produce superoxide radicals during reperfusion (Maurelli et al., 1999).
Chemical Reactions and Properties
DEPMPO is known for its ability to form stable radical adducts with superoxide radicals. The formation of these adducts is crucial for the detection of superoxide radicals in biological studies, especially in understanding oxidative stress mechanisms. The DEPMPO-superoxide spin adduct is significantly more persistent than those formed by other nitrones, making it a valuable tool in free radical research (Frejaville et al., 1995).
Scientific Research Applications
Application 1: Spin Trapping
- Summary of Application: DMPO is used in spin trapping, a method for detecting and identifying short-lived free radicals. In this process, a short-lived radical reacts with a spin trap to form a more stable radical adduct, which can then be studied using electron spin resonance (ESR) spectroscopy .
- Methods of Application: The spin trapping with DMPO of various radicals was carried out in aqueous solutions and the ESR parameters for the spin adduct radicals were determined .
- Results or Outcomes: The hyperfine coupling constants obtained in aqueous solutions and in benzene revealed that considerable solvent effect exists. For the radical obtained by the addition of a hydroxyl radical to DMPO, the hyperfine coupling constant was found to depend on the basicity of the solution .
Application 2: Synthesis of Isotopically Labeled DMPO
- Summary of Application: DMPO and its isotopically labeled analogs are synthesized for use in spin trapping experiments. The isotopically labeled analogs can be used to simplify the interpretation of mass spectrometry experiments .
- Methods of Application: The isotopically labeled DMPO analogs were synthesized from the respective isotopically labeled 2-nitropropane analogs obtained from the reaction of sodium nitrate with 2-halopropanes .
- Results or Outcomes: This process allows synthesizing isotopically labeled DMPO analogs in a 4-step reaction without special equipment .
Application 3: Organic Synthesis and Catalysis
- Summary of Application: Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, are used in organic synthesis and catalysis. They are versatile synthetic intermediates and have biological importance .
- Methods of Application: These compounds are used in the formation of metal complexes, catalysts design, asymmetric catalysis and synthesis .
- Results or Outcomes: The heterocyclic N-oxide motif has been successfully employed in a number of advanced chemistry and drug development investigations .
Application 4: Organocatalysis
- Summary of Application: Pyridine N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules, increasing reactivity of its nucleophilic part towards various reactions with electrophiles .
- Methods of Application: Pyridine N-oxides are used in catalysis of a variety of reactions. They can be found in nature and are also found in pharmaceutically active substances .
- Results or Outcomes: This review aims to gather a more comprehensive set of information on catalytic activity and applications of pyridine N-oxides in promotion of various racemic and enantioselective reactions .
properties
IUPAC Name |
2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO4P/c1-4-13-15(12,14-5-2)9(3)7-6-8-10(9)11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCDBZSDRSXFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide | |
CAS RN |
157230-67-6 | |
Record name | 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157230-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Citations
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